Superior Anti-HCV Selectivity Indices of Ethyl 1H-Indole-3-Carboxylates Over Clinical Candidate Arbidol
A series of ethyl 1H-indole-3-carboxylates demonstrated superior selectivity indices for inhibiting HCV entry and replication compared to the lead compound Arbidol (ARB). In Huh-7.5 cells, compound 9a(2) achieved a selectivity index (SI) of >10 for entry inhibition and >16.7 for replication inhibition, while Arbidol exhibited SIs of 6 and 15, respectively. Compound 9b(1) also surpassed Arbidol with SIs of >6.25 and >16.7 [1]. This indicates a favorable therapeutic window by maintaining potent antiviral activity while reducing cytotoxic effects relative to a known clinical-stage candidate.
| Evidence Dimension | Selectivity Index (CC50/EC50) for Anti-HCV Entry and Replication |
|---|---|
| Target Compound Data | Compound 9a(2): SI(entry) >10, SI(replication) >16.7; Compound 9b(1): SI(entry) >6.25, SI(replication) >16.7 |
| Comparator Or Baseline | Arbidol (ARB): SI(entry) = 6, SI(replication) = 15 |
| Quantified Difference | 9a(2) SI(entry) is >1.7x higher than ARB; SI(replication) is >1.1x higher. |
| Conditions | In vitro assay in Huh-7.5 hepatoma cells infected with HCV. |
Why This Matters
Higher selectivity indices are a key procurement criterion for antiviral lead candidates as they predict a wider therapeutic window and lower risk of off-target toxicity in subsequent development.
- [1] Sellitto G, Faruolo A, de Caprariis P, Altamura S, Paonessa G, Ciliberto G. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. Bioorg Med Chem. 2010;18(16):6029-6036. View Source
